molecular formula C16H21ClN2O B6704903 N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6704903
M. Wt: 292.80 g/mol
InChI Key: KRKVXKWCULQNBA-UHFFFAOYSA-N
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Description

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene moiety and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c19-16(13-6-3-9-17-13)18-15-12-8-7-10-4-1-2-5-11(10)14(12)15;/h1-2,4-5,12-15,17H,3,6-9H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKVXKWCULQNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2C3C2C4=CC=CC=C4CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropane ring, the fusion of the naphthalene moiety, and the introduction of the pyrrolidine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide
  • N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrobromide

Uniqueness

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific structural features, such as the cyclopropane ring fused to the naphthalene moiety, which may confer distinct chemical and biological properties compared to similar compounds.

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